Cas no 1351164-97-0 (4-(2-methoxy-2-methylpropyl)piperidine)

4-(2-methoxy-2-methylpropyl)piperidine 化学的及び物理的性質
名前と識別子
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- 4-(2-methoxy-2-methylpropyl)piperidine
- EN300-1850744
- SCHEMBL1691895
- 1351164-97-0
-
- インチ: 1S/C10H21NO/c1-10(2,12-3)8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3
- InChIKey: GPDARBAZTFAISY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)(C)CC1CCNCC1
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 21.3Ų
4-(2-methoxy-2-methylpropyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850744-5.0g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1850744-1.0g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1850744-10g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1850744-0.1g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1850744-0.5g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1850744-0.25g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1850744-10.0g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1850744-0.05g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1850744-2.5g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1850744-5g |
4-(2-methoxy-2-methylpropyl)piperidine |
1351164-97-0 | 5g |
$3273.0 | 2023-09-19 |
4-(2-methoxy-2-methylpropyl)piperidine 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
4-(2-methoxy-2-methylpropyl)piperidineに関する追加情報
Introduction to 4-(2-methoxy-2-methylpropyl)piperidine and Its Applications in Modern Chemical Research
4-(2-methoxy-2-methylpropyl)piperidine, a compound with the CAS number 1351164-97-0, represents a significant advancement in the field of chemical research and pharmaceutical development. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of 4-(2-methoxy-2-methylpropyl)piperidine incorporates a piperidine ring substituted with a 2-methoxy-2-methylpropyl group, which endows it with distinct chemical reactivity and solubility characteristics. These attributes make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The compound's significance is further underscored by its role in the development of novel therapeutic agents. Piperidine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural motifs in drugs targeting neurological and cardiovascular diseases. The presence of the 2-methoxy-2-methylpropyl group enhances the compound's pharmacokinetic profile, making it an attractive candidate for further investigation. Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding, which are critical for developing new treatments for chronic conditions.
In the realm of academic research, 4-(2-methoxy-2-methylpropyl)piperidine has been employed in various synthetic protocols to explore novel reaction pathways and develop more efficient synthetic methodologies. Its stability under a range of reaction conditions makes it a reliable building block for complex molecule construction. Researchers have leveraged its reactivity to develop new catalysts and ligands that can enhance the efficiency of organic transformations. This has not only advanced the field of synthetic chemistry but also provided new tools for drug discovery and development.
The pharmaceutical industry has shown particular interest in 4-(2-methoxy-2-methylpropyl)piperidine due to its potential as a precursor for active pharmaceutical ingredients (APIs). Its structural framework allows for modifications that can fine-tune biological activity, solubility, and metabolic stability. This flexibility has led to its incorporation into several drug candidates currently undergoing preclinical evaluation. The compound's ability to interact with biological targets in a specific manner makes it a promising candidate for treating conditions such as pain, inflammation, and neurodegenerative disorders.
The synthesis of 4-(2-methoxy-2-methylpropyl)piperidine involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques such as cross-coupling reactions and nucleophilic substitutions have been employed to construct its molecular framework efficiently. These synthetic strategies not only showcase the compound's versatility but also contribute to the broader arsenal of methods available to chemists for constructing complex organic molecules.
Ongoing research continues to uncover new applications for 4-(2-methoxy-2-methylpropyl)piperidine. Studies are exploring its potential use in materials science, where its unique properties could be harnessed for developing new polymers and coatings with enhanced durability and functionality. Additionally, its role in green chemistry initiatives is being examined, with efforts focused on optimizing synthetic routes to minimize environmental impact.
The compound's behavior under different environmental conditions has also been a subject of interest. Investigations into its thermal stability and solubility profiles have provided valuable insights into how it can be best utilized in various applications. These studies are crucial for ensuring that the compound performs optimally across different scenarios, from laboratory settings to industrial-scale production.
In conclusion, 4-(2-methoxy-2-methylpropyl)piperidine (CAS no. 1351164-97-0) is a multifaceted compound with significant implications for chemical research and pharmaceutical development. Its unique structural features and functional properties make it a valuable tool for synthesizing complex molecules and developing novel therapeutic agents. As research continues to evolve, the potential applications of this compound are expected to expand, further solidifying its importance in the scientific community.
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